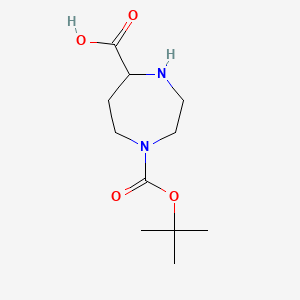

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid is a chemical compound that belongs to the class of diazepanes. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest due to its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced waste generation .

化学反応の分析

Types of Reactions

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Boc deprotection is typically achieved using TFA in dichloromethane or HCl in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized in subsequent reactions .

科学的研究の応用

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of amine groups.

Biology: The compound is utilized in the synthesis of biologically active molecules, including peptides and pharmaceuticals.

Medicine: It serves as a building block in the development of drug candidates and therapeutic agents.

作用機序

The mechanism of action of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid primarily involves the protection of amine groups through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine is released, allowing for further chemical modifications .

類似化合物との比較

Similar Compounds

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid: Characterized by the presence of a Boc group.

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylate: Contains a carboxylate group.

Uniqueness

This compound is unique due to its specific combination of a diazepane ring and a Boc-protected amine group. This combination provides stability during synthetic processes and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis .

生物活性

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid, a compound characterized by its unique diazepane structure, has garnered attention for its potential biological activities. This article aims to synthesize existing research on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H15N2O4

- Molecular Weight : 201.22 g/mol

- CAS Number : 142253-55-2

- Physical State : Solid (white to almost white powder)

- Melting Point : 103.0 to 107.0 °C

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological systems. Notably, it has been studied for its potential as an anti-trypanosomal agent and its effects on cellular mechanisms.

Research indicates that compounds with a diazepane structure can interact with neurotransmitter receptors and influence cellular signaling pathways. The specific mechanism of action for this compound remains under investigation, but it is hypothesized that it may modulate neurotransmitter activity and exhibit anti-inflammatory properties.

Anti-Trypanosomal Activity

A significant area of research focuses on the compound's efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness.

| Compound | EC50 (μM) | Activity |

|---|---|---|

| This compound | 0.43 | Cidal |

| NEU-1953 | <0.03 | Cidal |

In comparative studies, the compound displayed moderate anti-trypanosomal activity with an EC50 value of 0.43 μM, indicating potential as a therapeutic agent against trypanosomiasis .

Cytotoxicity and Selectivity

The selectivity index is crucial in evaluating the safety profile of any therapeutic agent. In vitro studies have shown that the compound exhibits a cytotoxicity profile that suggests a favorable therapeutic window:

| Cell Line | TC50 (μM) | Selectivity Index |

|---|---|---|

| HepG2 | >30 | >100× EC50 |

The high TC50 value in HepG2 cells indicates a low cytotoxic effect relative to its anti-trypanosomal activity, suggesting that it may be a viable candidate for further development .

Case Study 1: Structural Modifications

A study explored various structural analogs of diazepane derivatives, including modifications to enhance solubility and potency against T. brucei. The introduction of alkyl substitutions improved both aqueous solubility and metabolic stability while maintaining anti-trypanosomal activity .

Case Study 2: Pharmacokinetics

Another investigation assessed the pharmacokinetic properties of the compound in animal models. Results indicated that the compound could achieve sufficient plasma concentrations to exert therapeutic effects without significant toxicity, highlighting its potential for further clinical development .

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-4-8(9(14)15)12-5-7-13/h8,12H,4-7H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSYNRPMPAVSRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(NCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672108 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214824-64-2 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。